molecular formula C5H8BrClO B1268051 5-Bromovaleryl chloride CAS No. 4509-90-4

5-Bromovaleryl chloride

Cat. No.: B1268051
CAS No.: 4509-90-4
M. Wt: 199.47 g/mol
InChI Key: OKRUMSWHDWKGHA-UHFFFAOYSA-N
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Description

5-Bromovaleryl chloride is an organic compound with the molecular formula C5H8BrClO. It is a colorless to light yellow liquid that is primarily used as an acylating agent in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromovaleryl chloride can be synthesized through a solvent-free one-pot synthesis method. The process involves the following steps :

    Introduction of Anhydrous Hydrogen Bromide: Anhydrous hydrogen bromide gas is introduced into gamma-butyrolactone or theta-valerolactone at -15°C.

    Reaction to Form 5-Bromovaleric Acid: The mixture is heated to 80°C and maintained at this temperature for 10 hours to form 5-bromovaleric acid.

    Addition of Thionyl Chloride: Thionyl chloride is added to the 5-bromovaleric acid, and the reaction is allowed to proceed until completion.

    Distillation: The unreacted thionyl chloride is removed by distillation under normal pressure, followed by reduced pressure distillation to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be efficient, energy-saving, and environmentally friendly, minimizing the use of solvents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

5-Bromovaleryl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromovaleryl chloride involves the substitution of the hydroxyl group in organic compounds with the 5-bromovaleryl group. This substitution leads to the formation of new chemical bonds, allowing for the modification of the chemical properties of the target molecules . The compound’s reactivity is primarily due to the presence of the acyl chloride functional group, which is highly reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorovaleroyl Chloride: Similar to 5-Bromovaleryl chloride but with a chlorine atom instead of bromine.

    4-Bromobutyryl Chloride: A related compound with a shorter carbon chain.

    6-Bromohexanoyl Chloride: A similar compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it particularly useful in the synthesis of complex organic molecules and specialized materials .

Properties

IUPAC Name

5-bromopentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrClO/c6-4-2-1-3-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRUMSWHDWKGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334573
Record name 5-Bromovaleryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4509-90-4
Record name 5-Bromovaleryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4509-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromovaleryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopentanoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Bromovaleryl chloride in the synthesis of porphyrin derivatives?

A1: this compound is used as a reagent to introduce a five-carbon chain with a terminal bromine atom to the aminophenylporphyrin []. This intermediate, meso-[p-(5-Bromopentanamido)phenyl]triphenylporphyrin, is then further reacted with trityl mercaptan to ultimately attach a thiol-terminated chain to the porphyrin structure.

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